

A Comprehensive Technical Guide to the Physical Properties of 1-(Benzyloxy)-2-nitrobenzene

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Compound of Interest

Compound Name: **1-(Benzyloxy)-2-nitrobenzene**

Cat. No.: **B016606**

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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the physical properties of **1-(Benzyloxy)-2-nitrobenzene**, a key intermediate in synthetic organic chemistry. As a molecule incorporating both a benzyloxy and a nitro functional group, its physical characteristics are of significant interest in the design of reaction conditions, purification strategies, and in the development of novel molecular entities. This document moves beyond a simple listing of data points to provide a foundational understanding of why these properties manifest and how they are reliably determined in a laboratory setting.

Section 1: Core Molecular and Physical Characteristics

1-(Benzyloxy)-2-nitrobenzene is an aromatic compound with the chemical formula $C_{13}H_{11}NO_3$. It is structurally characterized by a nitro group positioned ortho to a benzyloxy substituent on a benzene ring. This specific arrangement of functional groups dictates its physical and chemical behavior.

General Properties

Initial characterization of a chemical compound begins with its fundamental identifiers and observable properties.

Property	Value	Source(s)
IUPAC Name	1-(Benzyl)-2-nitrobenzene	[1]
CAS Number	4560-41-2	[1]
Molecular Weight	229.23 g/mol	[1]
Appearance	Yellow to orange crystalline solid	[2]
Solubility	Soluble in organic solvents	[2]

The yellow to orange hue of **1-(Benzyl)-2-nitrobenzene** is characteristic of many nitroaromatic compounds, arising from electronic transitions within the conjugated system. Its nature as a crystalline solid at room temperature is indicative of significant intermolecular forces within the crystal lattice. The compound's solubility in organic solvents is a direct consequence of its largely nonpolar aromatic structure.

Thermal Properties: Melting and Boiling Points

The melting and boiling points are critical parameters that inform purification techniques such as recrystallization and distillation, and are also key indicators of purity.

Thermal Property	Value	Notes
Melting Point	85–87 °C	Literature value, may vary with purity.
Boiling Point	Not experimentally determined	Predicted to be high due to molecular weight and polarity.

A literature melting point of 85–87 °C has been reported[\[1\]](#). It is crucial to understand that discrepancies in melting points can arise from impurities or the presence of different polymorphic forms[\[1\]](#). A sharp melting range is a strong indicator of high purity. An experimentally determined boiling point is not readily available in the literature, which is not

uncommon for compounds of this molecular weight as they may decompose at elevated temperatures under atmospheric pressure. Vacuum distillation would be the preferred method for its purification by distillation.

Density

The density of a solid is an intrinsic property that can be useful for material characterization.

Property	Value	Notes
Density	Not experimentally determined	Expected to be greater than 1 g/cm ³

While an experimental value for the density of **1-(Benzylxy)-2-nitrobenzene** is not available, related aromatic nitro compounds typically have densities greater than water. For comparison, the predicted density of the isomeric 1-(benzylxy)-4-nitrobenzene is 1.232 g/cm³[3].

Section 2: Spectroscopic Characterization

Spectroscopic techniques provide an unambiguous fingerprint of a molecule's structure. The following sections detail the expected spectroscopic data for **1-(Benzylxy)-2-nitrobenzene** based on the analysis of its functional groups and data from closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of **1-(Benzylxy)-2-nitrobenzene** is expected to show distinct signals for the aromatic protons and the benzylic methylene protons. Based on the analysis of similar compounds, the following chemical shifts can be predicted:

- Aromatic Protons (C₆H₅-CH₂-): A multiplet in the range of δ 7.3-7.5 ppm.
- Aromatic Protons (-O-C₆H₄-NO₂): A series of multiplets between δ 7.0-8.0 ppm. The protons ortho and para to the electron-withdrawing nitro group will be shifted downfield[4].

- **Benzylic Protons (-O-CH₂-):** A singlet around δ 5.2 ppm. For the related compound **1-(Benzyl)-2-methyl-3-nitrobenzene**, this signal appears at δ 5.13 ppm[5].

The carbon NMR spectrum will provide information on each unique carbon environment in the molecule. Key predicted resonances include:

- **Benzylic Carbon (-O-CH₂-):** A signal in the range of δ 70-75 ppm.
- **Aromatic Carbons:** Multiple signals in the aromatic region (δ 110-160 ppm). The carbon bearing the nitro group (ipso-carbon) is expected to be significantly deshielded[4].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups. The IR spectrum of **1-(Benzyl)-2-nitrobenzene** will be dominated by vibrations of the nitro and ether groups.

- **N-O Asymmetric Stretch:** A strong band is expected in the region of 1550–1475 cm⁻¹[1].
- **N-O Symmetric Stretch:** Another strong band is anticipated around 1360–1290 cm⁻¹[1].
- **C-O-C Ether Stretch:** A characteristic stretch is expected to appear around 1250 cm⁻¹[1].
- **Aromatic C-H Stretch:** Peaks in the 3000-3100 cm⁻¹ region[6].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **1-(Benzyl)-2-nitrobenzene** is expected to show a molecular ion peak (M^+) at m/z 229. A prominent fragmentation pathway for benzyl ethers is the cleavage of the benzyl-oxygen bond, leading to the formation of a stable tropylium ion ($C_7H_7^+$) at m/z 91, which is often the base peak.

Section 3: Experimental Determination of Physical Properties

The following protocols outline standard laboratory procedures for determining the key physical properties of a solid organic compound like **1-(Benzyl)-2-nitrobenzene**.

Melting Point Determination (Capillary Method)

This method provides a melting range, which is a key indicator of purity.

Sample Preparation: Finely powder the crystalline solid. → Loading: Pack 2-3 mm of the powder into a capillary tube. → Apparatus Setup: Place the capillary in the melting point apparatus. → Heating: Heat rapidly to $\sim 15^{\circ}\text{C}$ below the expected melting point, then slow to $1\text{-}2^{\circ}\text{C}/\text{min}$. → Observation: Record the temperature at which the first drop of liquid appears (T_1). → Final Reading: Record the temperature at which the last solid melts (T_2). → Result: Report the melting range as T_1 - T_2 .

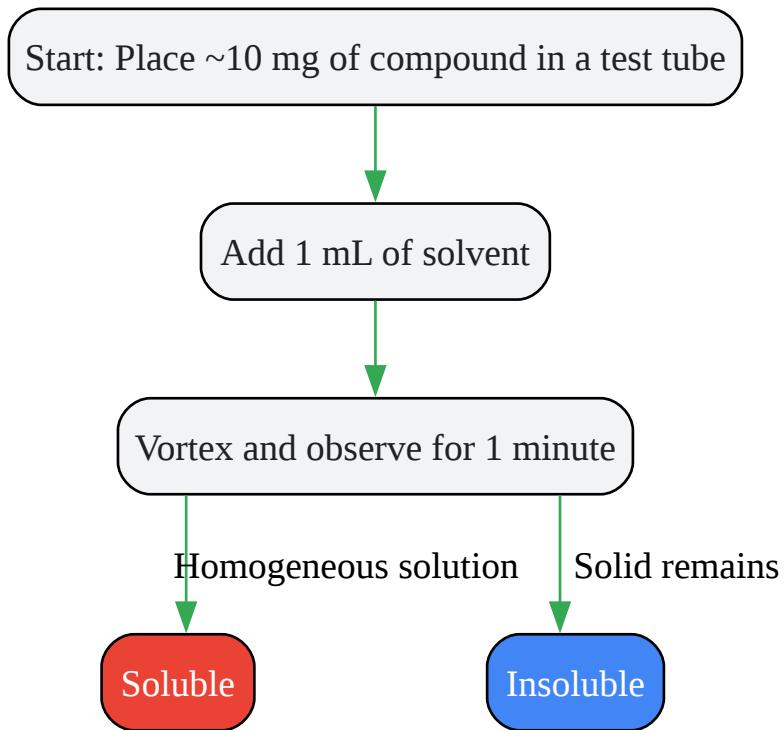
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Melting Point Determination Workflow

Causality: A slow heating rate near the melting point is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate determination of the melting range. A broad melting range typically indicates the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to the liquid phase.

Solubility Assessment

A systematic approach is used to determine the solubility of the compound in a range of solvents with varying polarities.



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Solubility Testing Workflow

Protocol: This procedure should be repeated with a series of solvents, typically including water, ethanol, acetone, dichloromethane, and hexane, to cover a broad spectrum of polarities. For quantitative analysis, known amounts of solute and solvent can be used to determine the solubility in g/100 mL.

Expertise: The choice of solvents is critical. Starting with a nonpolar solvent like hexane and moving to progressively more polar solvents provides a systematic understanding of the compound's solubility profile. Given the structure of **1-(BenzylOxy)-2-nitrobenzene**, it is expected to be largely soluble in moderately polar to nonpolar organic solvents and insoluble in water.

Density Determination (Gas Pycnometry)

Gas pycnometry is a precise method for determining the density of a solid powder by measuring the volume of gas it displaces.

Protocol:

- **Calibration:** Calibrate the gas pycnometer with a standard of known volume.
- **Sample Weighing:** Accurately weigh a sample of **1-(BenzylOxy)-2-nitrobenzene**.
- **Measurement:** Place the sample in the pycnometer chamber. The instrument will automatically purge the chamber with an inert gas (typically helium) and then measure the volume of the displaced gas.
- **Calculation:** The density is calculated as the mass of the sample divided by the measured volume.

Trustworthiness: This method is highly reliable as it measures the true volume of the solid, excluding interstitial and open pore volumes. Helium is used as it is a small, inert atom that can penetrate small pores and crevices, providing a more accurate volume measurement.

Section 4: Conclusion and Future Directions

This guide has provided a detailed overview of the known and predicted physical properties of **1-(BenzylOxy)-2-nitrobenzene**, along with robust protocols for their experimental determination. While key data such as an experimentally verified melting point are available, further experimental determination of its boiling point under vacuum and its density would provide a more complete physical profile. The predicted spectral data serves as a strong basis for the structural confirmation of this important synthetic intermediate. For researchers in drug development, a thorough understanding of these physical properties is essential for process optimization, formulation, and quality control.

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